molecular formula C22H18N6 B057876 Rilpivirine, (Z)- CAS No. 500287-94-5

Rilpivirine, (Z)-

Numéro de catalogue B057876
Numéro CAS: 500287-94-5
Poids moléculaire: 366.4 g/mol
Clé InChI: YIBOMRUWOWDFLG-ARJAWSKDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of RPV involves the creation of a non-nucleoside inhibitor that targets the reverse transcriptase enzyme of HIV, crucial for viral replication. Although specific details on the chemical synthesis process of RPV are not provided in the available literature, its development reflects a focused effort to enhance the efficacy and reduce the resistance profiles seen with first-generation NNRTIs.

Molecular Structure Analysis

Rilpivirine's molecular structure is characterized by its ability to bind directly to the reverse transcriptase enzyme, blocking its activity without the need for phosphorylation, a step required for nucleoside reverse transcriptase inhibitors. This direct binding contributes to its potent antiretroviral activity and its effectiveness in patients with resistance to first-generation NNRTIs.

Chemical Reactions and Properties

RPV is primarily metabolized by the cytochrome P-450 (CYP)3A isoenzyme system, highlighting the importance of considering drug-drug interactions when RPV is administered alongside other medications that influence this metabolic pathway. Its interaction with CYP3A inhibitors or inducers can significantly affect RPV concentrations, impacting its efficacy and safety (James, Preininger, & Sweet, 2012).

Physical Properties Analysis

RPV's physical properties, such as its stability and solubility, enable its formulation as a long-acting injectable nanosuspension. This formulation has been well-tolerated in both animal and human studies, providing sustained drug concentrations in systemic circulation and supporting the potential for intermittent parenteral administration (Williams, Crauwels, & Basstanie, 2015).

Chemical Properties Analysis

The chemical properties of RPV allow for high drug loading in aqueous suspensions, minimizing injection volumes for its long-acting injectable form. This innovative formulation approach has facilitated the exploration of RPV as a component of both treatment and prevention strategies for HIV-1 infection, underscoring its versatility and potential beyond oral tablet forms (Williams, Crauwels, & Basstanie, 2015).

References

Applications De Recherche Scientifique

  • Biotransformation and Metabolism :

    • Rilpivirine undergoes biotransformation in the human liver, resulting in various metabolites detectable in vivo. The process involves cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, and UDP-glucuronosyltransferases (UGTs), particularly UGT1A4 and UGT1A1. This biotransformation potentially affects other endogenous metabolites like tyrosine, homocysteine, and adenosine, suggesting differential impacts compared to other antiretrovirals like efavirenz (Lade, Avery, & Bumpus, 2013).
  • Potential in Cancer Treatment :

    • Beyond its role in HIV therapy, rilpivirine has been explored for its potential in treating various cancers, including breast, leukemia, and pancreatic cancer. It's hypothesized to inhibit Aurora A kinase and impact the JAK-STAT signaling pathway and the VEGFs-VEGFRs pathway, known to be altered in tumors (Pereira & Vale, 2023).
  • Pharmacokinetics and Drug Interactions :

    • Rilpivirine's absorption and bioavailability can be influenced by other drugs due to its interaction with drug transporters like MDR1 and BCRP. Inhibitory effects on these transporters can alter the pharmacokinetics of co-administered drugs such as abacavir (Reznicek et al., 2017).
  • Effects on Adipocyte Function :

    • At high concentrations, rilpivirine can impact human adipocyte differentiation and gene expression, as well as the release of adipokines and cytokines. Its effects are less severe compared to efavirenz, another antiretroviral drug (Díaz-Delfín et al., 2012).
  • Resistance and Viral Dynamics :

    • Studies have focused on the development of resistance to rilpivirine in HIV-1, particularly the emergence of specific mutations that decrease its efficacy. The dynamics of these mutations are crucial for understanding treatment failure and planning subsequent therapy (Parczewski et al., 2014).
  • Solubility and Bioavailability Enhancement :

    • Research has been conducted to improve rilpivirine's solubility and bioavailability using techniques like cyclodextrin-based nanosponges. This approach significantly enhances its oral bioavailability, which is crucial for effective treatment (Rao et al., 2018).

Mécanisme D'action

Target of Action

Rilpivirine, also known as (1Z)-Rilpivirine or Rilpivirine, (Z)-, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to specifically treat human immunodeficiency virus type 1 (HIV-1) . The primary target of Rilpivirine is the reverse transcriptase enzyme of the HIV-1 virus .

Mode of Action

Rilpivirine is a non-competitive NNRTI that binds to reverse transcriptase . Its binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, like HIV-1 replication . The internal conformational flexibility of Rilpivirine and the plasticity of its interacting binding site gives it a very high potency and reduces the chance of resistance compared to other NNRTIs .

Biochemical Pathways

Rilpivirine interferes with the HIV-1 replication cycle by inhibiting the reverse transcriptase enzyme, which is crucial for the virus’s ability to replicate its genetic material and infect new cells . By blocking this enzyme, Rilpivirine prevents the virus from multiplying, thereby reducing the viral load in the body .

Pharmacokinetics

Rilpivirine is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme . Drugs that induce or inhibit CYP3A may thus affect the clearance of Rilpivirine . The solubility and systemic absorption of Rilpivirine is pH-dependent, as demonstrated by an increased bioavailability in an acidic environment . When taken by mouth, Rilpivirine reaches highest levels in the blood plasma after about four to five hours . Rilpivirine is 99.7% bound to plasma proteins in vitro, primarily to albumin .

Result of Action

The molecular and cellular effects of Rilpivirine’s action primarily involve the inhibition of HIV-1 replication, leading to a decrease in viral load and an increase in CD4 cell count . This helps to strengthen the immune system and reduce the risk of HIV-related illnesses . Rilpivirine has also been observed to cause an anti-adipogenic and pro-inflammatory response pattern but only at high concentrations .

Action Environment

The efficacy of Rilpivirine can be influenced by various environmental factors. For instance, co-administration with drugs that induce the liver enzyme CYP3A4, such as carbamazepine, phenytoin, rifampicin, and St John’s wort, is contraindicated due to the potential for reduced bioavailability of Rilpivirine . Furthermore, a post hoc analysis to identify factors associated with an increased risk for confirmed virologic failure (CVF) showed that a BMI ≥30 kg/m^2, when present in combination with ≥1 additional baseline risk factor (baseline RPV resistance-associated mutations or HIV-1 subtype A6/A1), was associated with an increased risk of CVF .

Safety and Hazards

Rilpivirine is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and a possible risk of harm to an unborn child . The incidence of Grade 2–4 events was lower for rilpivirine compared with efavirenz .

Orientations Futures

The potential low cost and dose of the active pharmaceutical ingredient means that rilpivirine can potentially be manufactured at a low price . Moreover, its long half-life suggests the potential for monthly dosing via nonoral routes, with promising early results from studies of a long-acting injectable formulation . Antiretroviral therapy (ART) using cabotegravir and rilpivirine injections monthly or every other month can be an effective HIV treatment option for people who have difficulty maintaining viral suppression on daily pills due to suboptimal adherence .

Propriétés

IUPAC Name

4-[[4-[4-[(Z)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBOMRUWOWDFLG-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilpivirine, (Z)-

CAS RN

500287-94-5
Record name Rilpivirine, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500287945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RILPIVIRINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11O8GSL573
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rilpivirine, (Z)-
Reactant of Route 2
Reactant of Route 2
Rilpivirine, (Z)-
Reactant of Route 3
Reactant of Route 3
Rilpivirine, (Z)-
Reactant of Route 4
Reactant of Route 4
Rilpivirine, (Z)-
Reactant of Route 5
Reactant of Route 5
Rilpivirine, (Z)-
Reactant of Route 6
Reactant of Route 6
Rilpivirine, (Z)-

Q & A

Q1: What analytical method is described in the research paper for studying Rilpivirine and its impurities?

A1: The research paper outlines a new stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. [] This method is designed to simultaneously quantify Dolutegravir and Rilpivirine, alongside Rilpivirine, (Z)- (referred to as "Rilpivirine Z Isomer" in the paper), and a Dolutegravir hydroxy impurity. [] The method utilizes a C18 column, a specific mobile phase composition, and detection at a wavelength of 257 nm for analysis. []

Q2: Why is the development of a stability-indicating method important for pharmaceuticals like Rilpivirine?

A2: Stability-indicating methods are critical for pharmaceuticals like Rilpivirine for several reasons:

  • Quality Control: These methods allow manufacturers to accurately quantify the active pharmaceutical ingredient and detect any degradation products that may form during storage or transport. [] This ensures the medication's safety and efficacy.
  • Shelf-life Determination: By analyzing degradation profiles under various stress conditions, scientists can accurately determine the shelf life of the drug product. []
  • Understanding Degradation Pathways: Studying the formation of impurities like Rilpivirine, (Z)- under different stress conditions can provide valuable insights into the drug's degradation pathways. [] This information can be used to optimize formulation and storage conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.